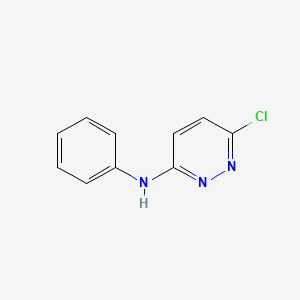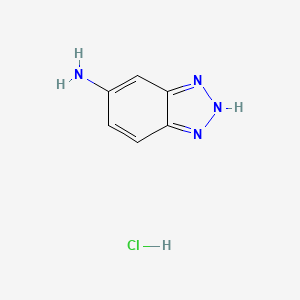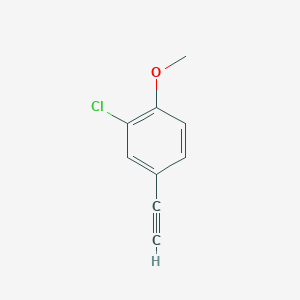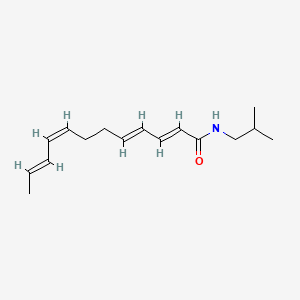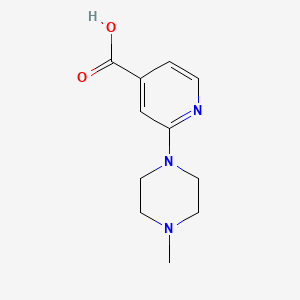
Dimethyl Benzylmalonate
Vue d'ensemble
Description
It is a colorless to almost colorless clear liquid with a boiling point of 285°C and a specific gravity of 1.13 at 20°C . This compound is widely used in organic synthesis due to its versatile reactivity and functional groups.
Mécanisme D'action
Mode of Action
It’s known that many similar compounds interact with their targets through various biochemical reactions, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds are known to interact with various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl Benzylmalonate can be synthesized through various methods. One common approach involves the reaction of 2-Phenylacetophenone with Dimethyl carbonate . Another method is the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions typically involve the use of potassium carbonate at elevated temperatures (around 200°C) for several hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl Benzylmalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can be involved in redox reactions under appropriate conditions.
Cyclocondensation Reactions: It can react with dinucleophiles to form cyclic compounds, such as 5-, 6-, and 7-membered rings.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, bases like potassium carbonate, and acids for hydrolysis . Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed: The major products formed from reactions involving this compound include substituted acetic acids, cyclic compounds, and various esters. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Dimethyl Benzylmalonate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds:
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl.
Dibenzyl Malonate: Contains benzyl ester groups and is used in different synthetic applications.
Dimethyl Malonate: Lacks the benzyl group, making it less versatile in certain reactions but still valuable in synthesis.
Uniqueness: Dimethyl Benzylmalonate is unique due to its combination of benzyl and malonate ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in forming complex molecules and cyclic structures that are challenging to synthesize with other compounds .
Propriétés
IUPAC Name |
dimethyl 2-benzylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJSOIMFGAQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447744 | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49769-78-0 | |
| Record name | 1,3-Dimethyl 2-(phenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the counterion of dimethyl benzylmalonate influence the product distribution in palladium-catalyzed allylic alkylation reactions?
A1: The research demonstrates that the counterion associated with this compound significantly impacts the product distribution in palladium-catalyzed allylic alkylation reactions []. This effect stems from two key mechanistic features:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)


